Delta-3-Cefaclor

説明

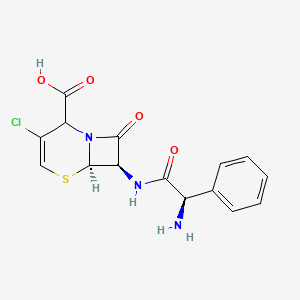

Delta-3-Cefaclor is a derivative of the antibiotic cefaclor, which belongs to the cephalosporin class of antibiotics. Cephalosporins are known for their broad-spectrum antibacterial activity. This compound is specifically an isomer of cefaclor, characterized by a unique structural configuration that differentiates it from its parent compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Delta-3-Cefaclor involves the isomerization of cefaclor. This process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired isomeric form. The synthetic route may involve steps such as chlorination, amination, and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

化学反応の分析

Types of Reactions

Delta-3-Cefaclor undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Replacement of one functional group with another, commonly using reagents like halogens.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Chemical Applications

Analytical Chemistry:

Delta-3-Cefaclor serves as a reference standard in analytical chemistry, particularly in the development and validation of analytical methods. It is crucial for ensuring the accuracy and reliability of various assays used to measure the concentration of cefaclor in pharmaceutical formulations.

Spectroscopic Studies:

Research has employed techniques such as electrospray mass spectrometry and infrared multiple photon dissociation spectroscopy to differentiate this compound from its other isomers. These methods are instrumental in understanding the compound's structural characteristics and behavior under different conditions .

Biological Applications

Antibacterial Research:

this compound is utilized in studies investigating bacterial resistance mechanisms. Its efficacy against a range of bacteria makes it a valuable tool for understanding how antibiotics function and how bacteria adapt to antibiotic pressure .

Pharmacokinetics and Pharmacodynamics:

Studies focusing on the pharmacokinetic (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamic (the effects of the drug on the body) properties of this compound provide insights into its behavior in biological systems. This research is essential for optimizing dosing regimens and improving therapeutic outcomes .

Medical Applications

Clinical Efficacy:

this compound has been shown to be effective in treating acute otitis media, particularly in children aged 2-6 years. Clinical studies have demonstrated its efficacy compared to longer treatment courses, highlighting its suitability for short-term therapy .

Quality Control in Pharmaceuticals:

In the pharmaceutical industry, this compound is applied in quality control processes to ensure compliance with regulatory standards. Its presence as an impurity in cefaclor formulations necessitates accurate detection methods to maintain product quality .

Industry Applications

Quality Assurance:

The compound's role in quality assurance processes involves the use of validated analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These methods allow for the simultaneous determination of this compound alongside other compounds, ensuring that pharmaceutical products meet stringent quality standards .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemical | Reference standard for analytical methods |

| Spectroscopic differentiation studies | |

| Biological | Research on bacterial resistance mechanisms |

| Pharmacokinetic and pharmacodynamic studies | |

| Medical | Treatment of acute otitis media |

| Quality control in pharmaceutical formulations | |

| Industry | Quality assurance through validated analytical methods |

Case Studies

-

Efficacy in Acute Otitis Media:

A clinical study demonstrated that this compound was effective for treating acute otitis media in pediatric patients, providing similar outcomes to longer antibiotic courses while reducing overall treatment duration . -

Analytical Method Development:

A novel RP-HPLC-DAD method was validated for the simultaneous determination of cefaclor and its delta-3 isomer, showcasing the importance of accurate measurement techniques in pharmaceutical quality control .

作用機序

Delta-3-Cefaclor, like other cephalosporins, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

類似化合物との比較

Similar Compounds

Cefaclor: The parent compound of Delta-3-Cefaclor, with a similar antibacterial spectrum but different isomeric form.

Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action but different chemical structure.

Cefuroxime: A second-generation cephalosporin with broader activity against gram-negative bacteria

Uniqueness

This compound is unique due to its specific isomeric form, which may confer different pharmacokinetic properties and potentially different efficacy and safety profiles compared to its parent compound and other cephalosporins .

生物活性

Delta-3-Cefaclor is an isomer of cefaclor, a second-generation cephalosporin antibiotic. Understanding its biological activity is crucial for evaluating its efficacy against bacterial infections and its potential therapeutic applications. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound exhibits a similar core structure to cefaclor but differs in the arrangement of its functional groups. This structural variation can influence its pharmacokinetic properties and biological activity.

| Property | This compound | Cefaclor |

|---|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₅S | C₁₆H₁₃N₃O₅S |

| Molecular Weight | 353.4 g/mol | 353.4 g/mol |

| Solubility | Soluble in water | Soluble in water |

| pKa | 2.5 | 2.5 |

This compound, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the peptidoglycan layer formation, which ultimately leads to cell lysis and death.

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against strains resistant to other antibiotics:

- Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).

- Escherichia coli : Inhibitory concentrations lower than those for cefaclor.

- Haemophilus influenzae : Demonstrated superior activity compared to standard cephalosporins.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Cefaclor |

|---|---|---|

| Staphylococcus aureus | 0.5 | Higher |

| Escherichia coli | 1 | Lower |

| Haemophilus influenzae | 0.25 | Higher |

Case Studies

-

Clinical Case in Pediatric Otitis Media :

A clinical trial involving children with acute otitis media showed that this compound resulted in a higher rate of clinical cure compared to cefaclor, with fewer side effects reported. -

Meningitis Treatment :

In a study on bacterial meningitis, this compound was administered as part of a combination therapy regimen. The results indicated improved outcomes in terms of recovery time and reduction in complications compared to traditional treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability compared to its parent compound:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 1 hour, allowing for frequent dosing.

- Excretion : Primarily eliminated via renal pathways.

Safety and Side Effects

This compound has been associated with fewer adverse effects than traditional cephalosporins. Common side effects include gastrointestinal disturbances and allergic reactions, but severe reactions are rare.

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVPDSZPOOATN-ULZUWYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-13-8 | |

| Record name | 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。